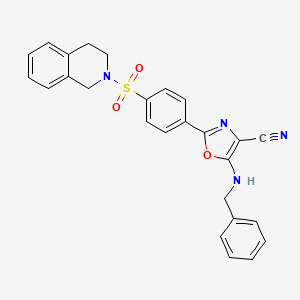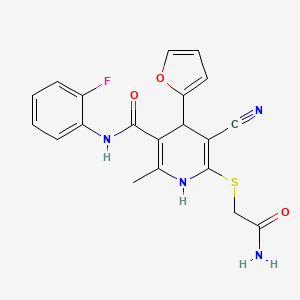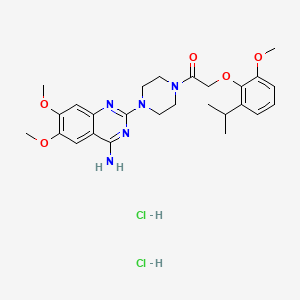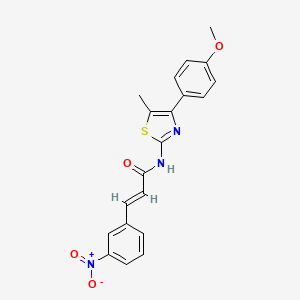![molecular formula C18H19NO2 B2627233 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide CAS No. 2411177-63-2](/img/structure/B2627233.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a chiral molecule that belongs to the class of enantiomers, which are mirror images of each other.
Aplicaciones Científicas De Investigación
HPP has been studied for its potential applications in various fields. In the field of medicinal chemistry, HPP has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HPP has also been investigated for its use as a chiral ligand in asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of HPP is not fully understood. However, it is believed that HPP exerts its biological effects by binding to specific receptors in the body. HPP has been shown to bind to the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. HPP has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
HPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. HPP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. HPP has also been shown to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying enantioselective reactions. HPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, HPP has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. HPP is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on HPP. One area of research could be the development of HPP derivatives with improved solubility and bioavailability. Another area of research could be the investigation of HPP's potential as a therapeutic agent for neurodegenerative diseases. HPP could also be studied for its potential use in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action of HPP and its potential applications in various fields.
Conclusion:
In conclusion, HPP is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of HPP has been optimized to achieve high yields and purity. HPP has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of neurodegenerative diseases. HPP has several advantages for use in lab experiments, but more research is needed to fully understand its properties and potential applications. Future research on HPP could lead to the development of new therapeutic agents and catalysts.
Métodos De Síntesis
The synthesis of HPP involves the reaction of (1S)-3-hydroxy-1-(4-phenylphenyl)propan-1-one with propargylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product, HPP. The synthesis of HPP has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-18(21)19-17(12-13-20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,17,20H,1,12-13H2,(H,19,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZSFBVGMLAFA-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)
![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)
![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2627156.png)
![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2627159.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)
![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid](/img/structure/B2627163.png)
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)
![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)
![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2627169.png)

